Cas no 91354-09-5 (4'-BROMO-3-CHLORO-BIPHENYL)

4'-BROMO-3-CHLORO-BIPHENYL structure
4'-BROMO-3-CHLORO-BIPHENYL structure
Nome del prodotto:4'-BROMO-3-CHLORO-BIPHENYL
Numero CAS:91354-09-5
MF:C12H8BrCl
MW:267.548921585083
CID:2199507
PubChem ID:2756875

4'-BROMO-3-CHLORO-BIPHENYL Proprietà chimiche e fisiche

Nomi e identificatori

    • 4'-BROMO-3-CHLORO-BIPHENYL
    • 4-bromo-3'-chloro-1,1'-biphenyl
    • 4′-Bromo-3-chloro-1,1′-biphenyl (ACI)
    • Biphenyl, 4′-bromo-3-chloro- (7CI)
    • 4-Bromo-3′-chloro-[1,1′-biphenyl]
    • 4'-Bromo-3-chlorobiphenyl
    • E81933
    • 4-BROMO-3'-CHLOROBIPHENYL
    • 91354-09-5
    • DB-090597
    • SCHEMBL4234459
    • AKOS004117400
    • 4'-BROMO-3-CHLORO-1,1'-BIPHENYL
    • CS-0148354
    • 1-bromo-4-(3-chlorophenyl)benzene
    • Inchi: 1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
    • Chiave InChI: URPIZWLJNVVCRW-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C(C2C=CC(Br)=CC=2)C=CC=1

Proprietà calcolate

  • Massa esatta: 265.94979g/mol
  • Massa monoisotopica: 265.94979g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų
  • XLogP3: 5.3

4'-BROMO-3-CHLORO-BIPHENYL Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A1241966-100g
4-Bromo-3'-chlorobiphenyl
91354-09-5 98%
100g
$361.00 2021-07-07
Fluorochem
022533-2g
4-Bromo-3'-chlorobiphenyl
91354-09-5 97%
2g
£598.00 2022-03-01
Aaron
AR00GTLH-25g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 97%
25g
$62.00 2024-07-18
1PlusChem
1P00GTD5-250mg
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 98%
250mg
$24.00 2024-04-20
1PlusChem
1P00GTD5-25g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 98%
25g
$86.00 2024-04-20
A2B Chem LLC
AH83753-1g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 98%
1g
$18.00 2024-07-18
1PlusChem
1P00GTD5-1g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 98%
1g
$24.00 2024-04-20
A2B Chem LLC
AH83753-10g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 95%
10g
$37.00 2024-05-20
1PlusChem
1P00GTD5-5g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 98%
5g
$37.00 2024-04-20
A2B Chem LLC
AH83753-5g
4-bromo-3'-chloro-1,1'-biphenyl
91354-09-5 98%
5g
$35.00 2024-07-18

4'-BROMO-3-CHLORO-BIPHENYL Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Synthesis of biaryls
Black, D. A.; Fagnou, K., Science of Synthesis, 2010, 45, 547-626

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  20 h, 80 °C; 80 °C → rt
Riferimento
Structure-Affinity Relationships (SARs) and Structure-Kinetics Relationships (SKRs) of Kv11.1 Blockers
Yu, Zhiyi; van Veldhoven, Jacobus P. D.; Louvel, Julien; 't Hart, Ingrid M. E.; Rook, Martin B.; et al, Journal of Medicinal Chemistry, 2015, 58(15), 5916-5929

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  20 min, 60 °C; 60 °C → -30 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  20 min, -30 °C; 12 h, -30 °C; -30 °C → rt
Riferimento
Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents
Martin, Ruben; Buchwald, Stephen L., Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Metodo di produzione 4

Condizioni di reazione
Riferimento
Aryl radicals from hexazadienes and tetrazenes
Mackay, Donald; McIntyre, Deane Douglas, Canadian Journal of Chemistry, 1982, 60(8), 990-9

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Pyridine ;  18 h, 23 °C
Riferimento
Visible-Light-Promoted, Catalyst-Free Gomberg-Bachmann Reaction: Synthesis of Biaryls
Lee, Juyoung; Hong, Boseok; Lee, Anna, Journal of Organic Chemistry, 2019, 84(14), 9297-9306

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
Riferimento
N-Arylated-Lactam-Type Imino-Sugars as New Immunosuppressive Agents: Discovery, Optimization, and Biological Evaluation
Wu, Xiaowei; Zhang, Fu-Yu; Zhu, Jingjing; Song, Chengcheng; Xiong, De-Cai; et al, Chemistry - An Asian Journal, 2014, 9(8), 2260-2271

4'-BROMO-3-CHLORO-BIPHENYL Raw materials

4'-BROMO-3-CHLORO-BIPHENYL Preparation Products

Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.